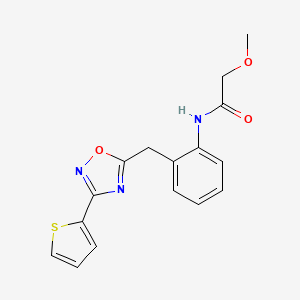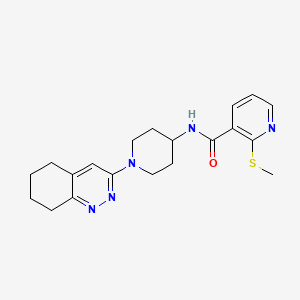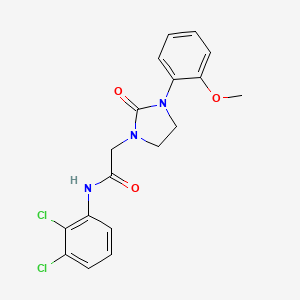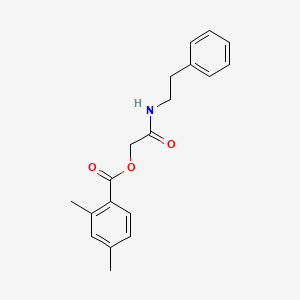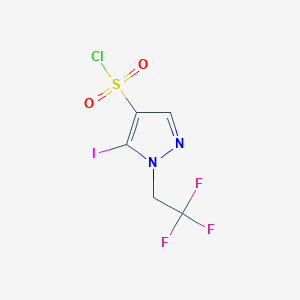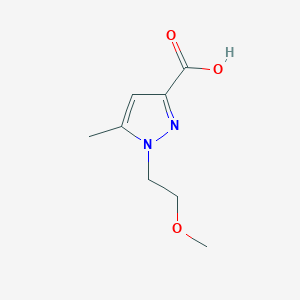
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPA is a pyrazole derivative that has been found to have potential applications in various fields, including medicinal chemistry, agriculture, and material science.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves the reaction of 2-methoxyethylhydrazine with 2,4-pentanedione to form 1-(2-methoxyethyl)-3-methyl-1H-pyrazole. This intermediate is then reacted with methyl acetoacetate to form 1-(2-methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
Starting Materials
2-methoxyethylhydrazine, 2,4-pentanedione, methyl acetoacetate
Reaction
Step 1: Reaction of 2-methoxyethylhydrazine with 2,4-pentanedione in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form 1-(2-methoxyethyl)-3-methyl-1H-pyrazole., Step 2: Reaction of 1-(2-methoxyethyl)-3-methyl-1H-pyrazole with methyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
作用机制
The mechanism of action of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is complex and varies depending on the specific application. In medicinal chemistry, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the inflammatory response. 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has also been shown to have antioxidant and neuroprotective properties, which may contribute to its potential therapeutic effects.
In agriculture, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid inhibits the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the death of the plant, making 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid a potential candidate for the development of new herbicides.
生化和生理效应
The biochemical and physiological effects of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid vary depending on the specific application. In medicinal chemistry, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. In addition, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been shown to inhibit the growth of certain cancer cells in vitro.
In agriculture, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to inhibit the growth of certain weeds by inhibiting the activity of acetolactate synthase. This inhibition leads to the death of the plant.
实验室实验的优点和局限性
One of the advantages of using 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid in lab experiments is its potential therapeutic and herbicidal properties. 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. In addition, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been shown to inhibit the growth of certain weeds, making it a potential candidate for the development of new herbicides.
One of the limitations of using 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid in lab experiments is its complex mechanism of action. The biochemical and physiological effects of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid vary depending on the specific application, and further research is needed to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid. In medicinal chemistry, further research is needed to fully understand the potential therapeutic effects of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid and to develop new drugs based on its properties. In agriculture, further research is needed to optimize the use of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid as a herbicide and to develop new herbicides based on its properties. In material science, further research is needed to explore the use of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid as a ligand for the synthesis of new MOFs with potential applications in gas storage, separation, and catalysis.
科学研究应用
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to have potential applications in various fields of scientific research. In medicinal chemistry, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the inflammatory response. In addition, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been shown to have antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders.
In agriculture, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been studied as a potential herbicide due to its ability to inhibit the growth of certain weeds. 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the death of the plant, making 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid a potential candidate for the development of new herbicides.
In material science, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been studied as a potential ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to form stable complexes with various metal ions, making it a promising candidate for the synthesis of new MOFs.
属性
IUPAC Name |
1-(2-methoxyethyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-6-5-7(8(11)12)9-10(6)3-4-13-2/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDBTNUMIXFTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2785095.png)
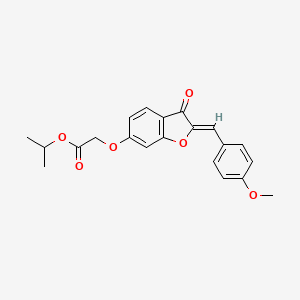
![N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2785102.png)
![5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2785103.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(trifluoromethyl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2785105.png)
![(2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B2785107.png)
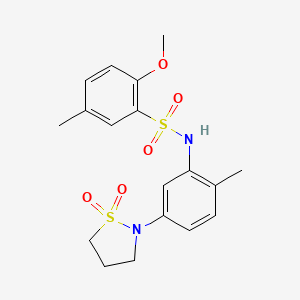
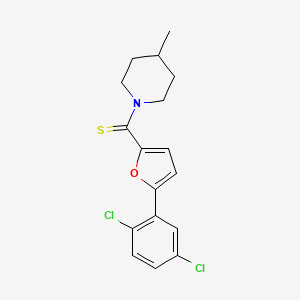
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide](/img/structure/B2785110.png)
